molecular formula C24H22N4O4S B6552128 ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1040676-01-4

ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6552128
CAS No.: 1040676-01-4
M. Wt: 462.5 g/mol
InChI Key: FMTVYUNZBAYBKX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the ethyl ester and sulfanyl groups contributes to its chemical reactivity and potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C22H24N4O3S
Molecular Weight 420.52 g/mol
CAS Number 1021220-07-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Research indicates that compounds within the pyrazolo family can inhibit key protein kinases associated with cancer cell proliferation and survival.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazolo derivatives. This compound has shown promise in inhibiting cancer cell lines through:

  • Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in tumor growth and progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Antiviral Properties

Research has indicated that certain pyrazolo derivatives exhibit antiviral activity against flaviviruses, suggesting that this compound may also possess similar properties .

Study 1: Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of various pyrazolo derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to its ability to disrupt key signaling pathways involved in cell cycle regulation.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives revealed that compounds similar to this compound could effectively reduce inflammation markers in vitro. This supports its potential application in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 4-[[2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-24(30)16-8-10-17(11-9-16)26-22(29)15-33-23-20-14-19(27-28(20)13-12-25-23)18-6-4-5-7-21(18)31-2/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVYUNZBAYBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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